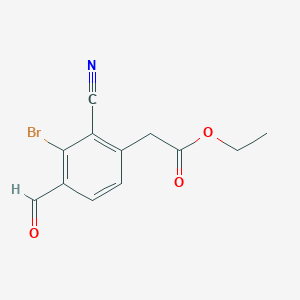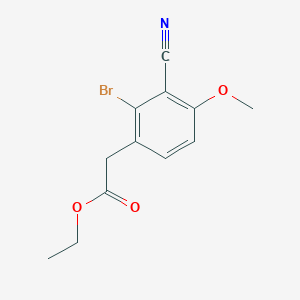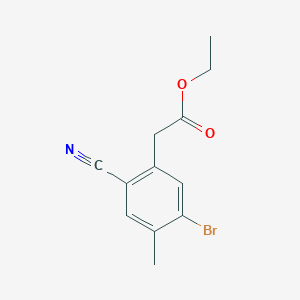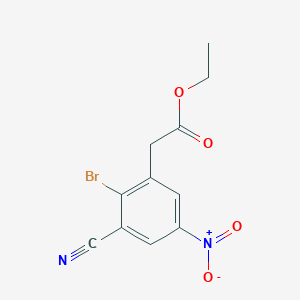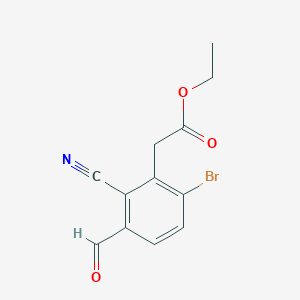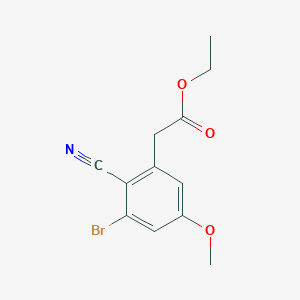
Ethyl 3-bromo-6-cyano-2-nitrophenylacetate
Vue d'ensemble
Description
Ethyl 3-bromo-6-cyano-2-nitrophenylacetate (EBNC) is an organic compound with a wide range of uses in scientific research. It is a versatile, non-toxic and biodegradable compound that has been used for many years in the laboratory setting. EBNC has a variety of applications in the field of biochemistry, including synthesis of proteins, detection of bacterial activity, and analysis of gene expression.
Applications De Recherche Scientifique
Ethyl 3-bromo-6-cyano-2-nitrophenylacetate has a variety of applications in scientific research. It has been used as a reagent in the synthesis of proteins, as a detection reagent for bacterial activity, and as a tool for analyzing gene expression. Ethyl 3-bromo-6-cyano-2-nitrophenylacetate has also been used to detect the presence of enzyme activity in a sample. Additionally, Ethyl 3-bromo-6-cyano-2-nitrophenylacetate has been used in the synthesis of other organic compounds, such as ethyl 3-bromo-6-cyano-2-nitrophenylacetate-2-sulfonate (Ethyl 3-bromo-6-cyano-2-nitrophenylacetate-2-S).
Mécanisme D'action
The mechanism of action of Ethyl 3-bromo-6-cyano-2-nitrophenylacetate is not fully understood, but it is believed to involve the formation of an intermediate product, which is then converted to the final product. This intermediate product is believed to be an aryl nitrile, which is then converted to the final product.
Biochemical and Physiological Effects
Ethyl 3-bromo-6-cyano-2-nitrophenylacetate has been shown to have a variety of biochemical and physiological effects. It has been shown to have an inhibitory effect on the activity of enzymes, such as proteases and phosphatases. It has also been shown to have an inhibitory effect on the activity of bacteria, such as E. coli and Salmonella. Additionally, Ethyl 3-bromo-6-cyano-2-nitrophenylacetate has been shown to have an inhibitory effect on the growth of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using Ethyl 3-bromo-6-cyano-2-nitrophenylacetate in laboratory experiments is that it is a non-toxic and biodegradable compound. It is also relatively easy to synthesize and can be stored for long periods of time. Additionally, Ethyl 3-bromo-6-cyano-2-nitrophenylacetate has a wide range of applications in scientific research. The main limitation of Ethyl 3-bromo-6-cyano-2-nitrophenylacetate is that it is not very soluble in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are a number of potential future directions for Ethyl 3-bromo-6-cyano-2-nitrophenylacetate research. One potential direction is the development of new methods for synthesizing Ethyl 3-bromo-6-cyano-2-nitrophenylacetate, such as the use of a Grignard reagent. Additionally, further research could be conducted on the biochemical and physiological effects of Ethyl 3-bromo-6-cyano-2-nitrophenylacetate, as well as on its potential applications in the detection of enzyme activity and gene expression. Finally, further research could be conducted on the potential uses of Ethyl 3-bromo-6-cyano-2-nitrophenylacetate in the synthesis of other organic compounds.
Propriétés
IUPAC Name |
ethyl 2-(3-bromo-6-cyano-2-nitrophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O4/c1-2-18-10(15)5-8-7(6-13)3-4-9(12)11(8)14(16)17/h3-4H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWEIKNNXTSDYOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C=CC(=C1[N+](=O)[O-])Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-bromo-6-cyano-2-nitrophenylacetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



